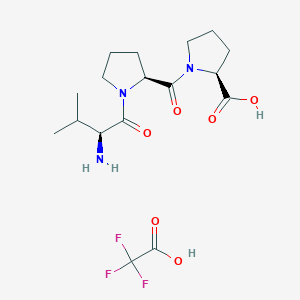

H-Val-Pro-Pro-OH TFA

描述

属性

分子式 |

C17H26F3N3O6 |

|---|---|

分子量 |

425.4 g/mol |

IUPAC 名称 |

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H25N3O4.C2HF3O2/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22;3-2(4,5)1(6)7/h9-12H,3-8,16H2,1-2H3,(H,21,22);(H,6,7)/t10-,11-,12-;/m0./s1 |

InChI 键 |

DJQRQUZDHQFFTH-LFELFHSZSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N.C(=O)(C(F)(F)F)O |

规范 SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

The Biological Activity of the Tripeptide Val-Pro-Pro: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tripeptide Val-Pro-Pro (VPP), primarily derived from fermented milk products, has garnered significant scientific interest due to its diverse biological activities. Extensive research has demonstrated its potent antihypertensive, anti-inflammatory, and endothelial function-enhancing properties. This technical guide provides a comprehensive overview of the core biological activities of VPP, presenting key quantitative data, detailed experimental protocols for its assessment, and visualizations of the implicated signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Core Biological Activities

The primary biological activities of Val-Pro-Pro are multifaceted, with the most well-documented effects being its role as an Angiotensin-Converting Enzyme (ACE) inhibitor, its antihypertensive properties, and its anti-inflammatory actions.

Angiotensin-Converting Enzyme (ACE) Inhibition

VPP is a potent competitive inhibitor of ACE, a key enzyme in the renin-angiotensin system (RAS) that converts angiotensin I to the vasoconstrictor angiotensin II. By inhibiting ACE, VPP helps to reduce blood pressure.

Table 1: In Vitro ACE Inhibitory Activity of Val-Pro-Pro

| Parameter | Value | Reference |

| IC50 | 9 µM | [1] |

IC50: The half maximal inhibitory concentration.

Antihypertensive Effects

The ACE inhibitory activity of VPP translates to significant antihypertensive effects, which have been observed in both preclinical animal models and human clinical trials.

Table 2: Antihypertensive Effects of Val-Pro-Pro in Spontaneously Hypertensive Rats (SHRs)

| Study Duration | VPP Dosage | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |

| 12 weeks | Not specified | ↓ 12 mmHg | Not reported | [1] |

| Not specified | Not specified | Significant reduction in Mean Arterial Pressure (MAP) | Not applicable | [2] |

Table 3: Antihypertensive Effects of Val-Pro-Pro in Human Clinical Trials

| Study Duration | VPP Dosage | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |

| 8 weeks | 3.4 mg (with IPP) | ↓ 10.5 mmHg | Not reported | [3] |

| > 4 weeks | 2.53 mg (with IPP) | ↓ 9.1 mmHg | ↓ 7.0 mmHg | [4] |

| Single dose (8h post-dose) | 25 mg (with IPP) | ↓ 2.1 mmHg | ↓ 1.6 mmHg | [5][6] |

Anti-inflammatory Properties

VPP exhibits significant anti-inflammatory activity by modulating key inflammatory signaling pathways and reducing the expression of pro-inflammatory cytokines.

Table 4: Anti-inflammatory Effects of Val-Pro-Pro

| Experimental Model | Key Findings | Reference |

| Diet-induced obese mice | Significant decrease in TNF-α and IL-1β expression in adipose tissue. | |

| PMA-stimulated monocytic THP-1 cells | Significantly suppressed PMA-induced phosphorylation of JNK. |

TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; JNK: c-Jun N-terminal kinase; PMA: Phorbol 12-myristate 13-acetate.

Improvement of Endothelial Function

VPP has been shown to improve endothelial function, a critical factor in cardiovascular health. This is partly achieved by increasing the expression of endothelial nitric oxide synthase (eNOS), an enzyme responsible for producing the vasodilator nitric oxide. A study on L-NAME-treated rats showed that ACE inhibitors can restore aortic eNOS mRNA levels[7]. While this study did not directly use VPP, it provides a basis for its mechanism of action. In a human clinical trial, a fermented milk product containing VPP and IPP was found to increase the urinary excretion of cGMP, a second messenger of nitric oxide, suggesting enhanced NO production[5][6].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Val-Pro-Pro.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric method using the substrate Hippuryl-His-Leu (HHL).

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-His-Leu (HHL)

-

Val-Pro-Pro (or other test inhibitors)

-

Borate buffer (pH 8.3)

-

1N HCl

-

Ethyl acetate

-

Pyridine

-

Benzene sulfonyl chloride (BSC)

-

Spectrophotometer

Procedure:

-

Prepare a solution of ACE in borate buffer.

-

Prepare various concentrations of VPP in borate buffer.

-

In a microcentrifuge tube, mix the ACE solution with the VPP solution (or buffer for control) and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution to the mixture.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 1N HCl.

-

Extract the hippuric acid (HA) produced by the enzymatic reaction by adding ethyl acetate and vortexing.

-

Centrifuge to separate the phases and carefully collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the dried HA in deionized water.

-

Add pyridine and BSC to the HA solution and incubate to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 410 nm) using a spectrophotometer.

-

The percentage of ACE inhibition is calculated using the formula: ACE Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of VPP.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

This protocol describes the methodology for evaluating the blood pressure-lowering effects of VPP in a widely used animal model of hypertension.

Animals:

-

Male Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks old.

-

Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

Materials:

-

Val-Pro-Pro

-

Vehicle (e.g., distilled water or saline)

-

Oral gavage needles

-

Tail-cuff blood pressure measurement system or telemetry system for continuous monitoring.

Procedure:

-

Acclimatize the rats to the housing conditions and blood pressure measurement procedure for at least one week.

-

Divide the SHRs into experimental groups: a control group receiving the vehicle and one or more treatment groups receiving different doses of VPP. A group of WKY rats serves as a normotensive reference.

-

Administer VPP or vehicle orally via gavage once daily for the duration of the study (e.g., 4-12 weeks).

-

Measure systolic and diastolic blood pressure at regular intervals (e.g., weekly) using the tail-cuff method. For more accurate and continuous data, a telemetry system can be surgically implanted.

-

At the end of the study, animals may be euthanized for tissue collection (e.g., aorta, heart, kidneys) for further analysis (e.g., gene expression, histological examination).

-

Statistical analysis is performed to compare the blood pressure values between the VPP-treated groups and the control group over time.

Human Clinical Trial for Antihypertensive Effects

This protocol outlines a general design for a randomized, double-blind, placebo-controlled clinical trial to assess the antihypertensive efficacy of VPP in humans.

Study Population:

-

Male and female subjects with mild to moderate essential hypertension.

-

Exclusion criteria would include secondary hypertension, severe hypertension, certain medical conditions, and use of antihypertensive medications that cannot be washed out.

Study Design:

-

A randomized, double-blind, placebo-controlled, parallel-group design is typically employed.

-

Participants are randomly assigned to receive either the active product containing VPP or a matching placebo for a specified period (e.g., 8-12 weeks).

Intervention:

-

The active product could be a fermented milk drink, tablet, or capsule containing a standardized dose of VPP.

-

The placebo should be identical in appearance, taste, and packaging to the active product but without VPP.

Measurements:

-

Primary outcome: Change in systolic and diastolic blood pressure from baseline to the end of the intervention period, measured in a standardized clinical setting.

-

Secondary outcomes: Ambulatory blood pressure monitoring (ABPM) over 24 hours, changes in markers of endothelial function (e.g., flow-mediated dilation), and markers of the renin-angiotensin system.

-

Safety parameters: Adverse events, clinical laboratory tests.

Procedure:

-

After a washout period for any existing antihypertensive medications, baseline measurements are taken.

-

Participants consume the assigned product daily for the duration of the study.

-

Blood pressure and other parameters are measured at regular follow-up visits.

-

Statistical analysis is conducted to compare the changes in blood pressure and other outcomes between the active and placebo groups.

Signaling Pathways and Experimental Workflows

The biological effects of Val-Pro-Pro are mediated through its interaction with specific cellular signaling pathways. This section provides diagrams to visualize these pathways and a typical experimental workflow.

NF-κB Signaling Pathway Inhibition by Val-Pro-Pro

VPP has been shown to exert its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Casein hydrolysate containing Val-Pro-Pro and Ile-Pro-Pro improves central blood pressure and arterial stiffness in hypertensive subjects: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Val-Pro-Pro and Ile-Pro-Pro on nondipper patients: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Enalapril and quinapril improve endothelial vasodilator function and aortic eNOS gene expression in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Val-Pro-Pro-OH TFA: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Val-Pro-Pro-OH, a tripeptide commonly available as its trifluoroacetate (TFA) salt, is a bioactive peptide with significant therapeutic potential. Primarily recognized as an inhibitor of the Angiotensin I-Converting Enzyme (ACE), it plays a crucial role in the regulation of blood pressure.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of H-Val-Pro-Pro-OH TFA. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented, alongside visualizations of its modulated signaling pathways to facilitate further research and drug development.

Chemical Structure and Properties

H-Val-Pro-Pro-OH is a tripeptide composed of the amino acids L-valine, L-proline, and L-proline.[7] The trifluoroacetate (TFA) salt form enhances the solubility and stability of the peptide for research and pharmaceutical applications.[8]

Structural Information

| Identifier | Value |

| IUPAC Name | (2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid[1] |

| Sequence | Val-Pro-Pro[1] |

| Molecular Formula | C₁₇H₂₆F₃N₃O₆[1] |

| Molecular Weight | 425.40 g/mol [1] |

| CAS Number | 2828433-08-3 (TFA salt)[1][8], 58872-39-2 (free base)[1][7] |

| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.C(=O)(C(F)(F)F)O[1] |

| InChI Key | DJQRQUZDHQFFTH-LFELFHSZSA-N[1] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid[1] |

| Purity | ≥98% (HPLC)[1][9] |

| Solubility | Soluble in water[1] |

| Storage | Store at -20°C[1] |

Biological Activity and Signaling Pathways

H-Val-Pro-Pro-OH exhibits a range of biological activities, primarily centered around its anti-hypertensive and metabolic regulatory effects.

Angiotensin I-Converting Enzyme (ACE) Inhibition

The most well-characterized activity of H-Val-Pro-Pro-OH is its inhibition of ACE, with a reported IC₅₀ of 9 μM.[1][2][4][5][6] ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, H-Val-Pro-Pro-OH reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Insulin Sensitivity and Anti-inflammatory Effects

H-Val-Pro-Pro-OH has been shown to enhance insulin sensitivity and prevent insulin resistance in pre-adipocytes. It promotes adipogenic differentiation, upregulates glucose transporter 4 (GLUT4), and restores glucose uptake. Furthermore, it exhibits anti-inflammatory properties by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory responses.

Nitric Oxide Production

H-Val-Pro-Pro-OH has been observed to induce nitric oxide (NO) production in human umbilical vein endothelial cells (HUVECs).[3] NO is a potent vasodilator, and its increased production contributes to the anti-hypertensive effects of the tripeptide.

Experimental Protocols

Synthesis and Purification of this compound

The following is a generalized protocol for the solid-phase peptide synthesis (SPPS) of H-Val-Pro-Pro-OH, followed by cleavage, purification, and formation of the TFA salt.

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Pro-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HBTU)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether (cold)

-

Acetonitrile (ACN) for HPLC

-

Water (HPLC grade)

Protocol:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.

-

First Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Coupling: Dissolve Fmoc-Pro-OH, HBTU, and DIPEA in DMF and add to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.

-

Second Deprotection: Repeat step 2.

-

Second Coupling: Dissolve Fmoc-Val-OH, HBTU, and DIPEA in DMF and add to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.

-

Final Deprotection: Repeat step 2 to remove the final Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and dry. Dissolve the crude peptide in a minimal amount of water/ACN and purify by reverse-phase HPLC using a C18 column with a water/ACN gradient containing 0.1% TFA.

-

Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain H-Val-Pro-Pro-OH as a white TFA salt.

Angiotensin I-Converting Enzyme (ACE) Inhibition Assay

This protocol is a representative method for determining the ACE inhibitory activity of H-Val-Pro-Pro-OH.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-His-Leu (HHL) as substrate

-

This compound

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

UV-Vis Spectrophotometer

Protocol:

-

Prepare a solution of ACE in borate buffer.

-

Prepare various concentrations of this compound in borate buffer.

-

In a microcentrifuge tube, mix the ACE solution with the this compound solution (or buffer for control) and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid (HA) formed with ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and redissolve the HA in water.

-

Measure the absorbance at 228 nm.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay in HUVECs

This protocol describes the measurement of NO production in Human Umbilical Vein Endothelial Cells (HUVECs) using the Griess reagent.

Materials:

-

HUVECs

-

Cell culture medium

-

This compound

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase (for total NOx measurement)

-

NADPH

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate and grow to confluence.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Collect the cell culture supernatant.

-

To measure total NO production (nitrite + nitrate), incubate the supernatant with nitrate reductase and NADPH to convert nitrate to nitrite.

-

Add the Griess reagent to the supernatant and incubate in the dark at room temperature for 15-30 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

3T3-F442A Pre-adipocyte Differentiation Assay

This protocol outlines a method to assess the effect of H-Val-Pro-Pro-OH on the differentiation of 3T3-F442A pre-adipocytes.

Materials:

-

3T3-F442A pre-adipocytes

-

DMEM with 10% fetal bovine serum (growth medium)

-

Differentiation medium (e.g., DMEM with 10% FBS and insulin)

-

This compound

-

Oil Red O stain

-

Formalin

-

Isopropyl alcohol

Protocol:

-

Culture 3T3-F442A cells in growth medium until they reach confluence.

-

Two days post-confluence, switch to differentiation medium containing various concentrations of this compound.

-

Replenish the medium every 2-3 days for 8-10 days.

-

Lipid Accumulation Staining:

-

Wash the cells with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropyl alcohol.

-

Stain with Oil Red O solution for 10 minutes.

-

Wash with water and visualize the lipid droplets under a microscope.

-

For quantification, elute the stain with 100% isopropyl alcohol and measure the absorbance at 510 nm.

-

Conclusion

This compound is a promising bioactive peptide with well-documented anti-hypertensive effects stemming from its ACE inhibitory activity. Its beneficial roles in enhancing insulin sensitivity, reducing inflammation, and promoting nitric oxide production further underscore its potential as a multi-target therapeutic agent for metabolic and cardiovascular diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing tripeptide.

References

- 1. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. lifetein.com [lifetein.com]

- 4. Activation of nitric oxide synthase by β2-adrenoceptors in human umbilical vein endothelium in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Commitment of 3T3-F442A cells to adipocyte differentiation takes place during the first 24-36 h after adipogenic stimulation: TNF-alpha inhibits commitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. lifetein.com [lifetein.com]

- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 9. peptide.com [peptide.com]

In Vivo Effects and Pharmacokinetics of VPP Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Valine-Proline-Proline (VPP), primarily derived from fermented milk products, has garnered significant scientific interest for its potential antihypertensive properties. This technical guide provides an in-depth overview of the in vivo effects and pharmacokinetics of the VPP peptide. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the underlying signaling pathways. The primary mechanism of action for VPP is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system. However, evidence also suggests the involvement of other pathways, including the modulation of the sympathetic nervous system and anti-inflammatory effects. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and functional food research.

In Vivo Antihypertensive Effects of VPP

The antihypertensive effects of VPP have been investigated in both preclinical animal models, predominantly spontaneously hypertensive rats (SHRs), and in human clinical trials.

Preclinical Evidence in Spontaneously Hypertensive Rats (SHRs)

Long-term oral administration of VPP has been shown to attenuate the development of hypertension in SHRs.

Table 1: Antihypertensive Effects of VPP in Spontaneously Hypertensive Rats (SHRs)

| Study Reference | Dosage | Administration Route | Duration | Key Findings |

| Sipola et al. | 2.5-3.5 mg/kg/day (in combination with IPP) | Oral (in drinking water) | 12 weeks | Attenuated the development of hypertension. At the end of the treatment, the Systolic Blood Pressure (SBP) was 181 ± 2 mmHg in the peptide group compared to 193 ± 1 mmHg in the control group.[1][2] |

Clinical Evidence in Humans

Clinical trials in human subjects with mild hypertension have shown a modest, dose-dependent reduction in blood pressure following VPP administration, although some studies have reported conflicting results.

Table 2: Antihypertensive Effects of VPP in Human Clinical Trials

| Study Reference | Dosage (VPP + IPP) | Study Population | Duration | Key Findings (Change in SBP/DBP vs. Placebo) |

| van der Zander et al. | Low, Medium, and High doses | 166 mildly hypertensive subjects | 8 weeks | Low dose: +0.1/-1.3 mmHg; Medium dose: -1.5/-1.4 mmHg; High dose: -2.5/-1.9 mmHg (office blood pressure)[3][4] |

| Pripp et al. (Meta-analysis) | Various | N/A | >4 weeks | Pooled mean effect: -5.13 mmHg for SBP and -2.42 mmHg for DBP.[5] |

| Cicero et al. (Meta-analysis) | 1.8 to 10.4 mg/day | European adults | >1 week | Statistically significant reduction in SBP (-1.28 mmHg) and DBP (-0.59 mmHg).[6] |

| Engberink et al. | 14 mg/day | 135 Dutch subjects with elevated blood pressure | 8 weeks | No significant change in systolic or diastolic blood pressure compared with placebo.[7] |

Pharmacokinetics of VPP

The bioavailability and pharmacokinetic profile of VPP are crucial for understanding its physiological effects. Studies in animal models provide insights into its absorption, distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of VPP in Animal Models

| Species | Administration Route | Dose | Cmax | Tmax | AUC | Bioavailability | Half-life (t1/2) |

| Pig | Intragastric | 4.0 mg/kg | ~10 nmol/L | N/A | N/A | ~0.1% | 12 ± 6 min |

| Rat | Oral | 25, 50, 100 mg/kg (Lipoyl vildagliptin) | 63.9-296 µg/L | 1.25-1.84 h | 260-1214 µg·h/L | N/A | N/A |

Note: Data for a different peptide (Lipoyl vildagliptin) in rats is included as a reference for typical peptide pharmacokinetic parameters.[8] Specific Cmax, Tmax, and AUC for VPP in rats were not available in the provided search results.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of VPP's in vivo effects and pharmacokinetics.

Measurement of Blood Pressure in Spontaneously Hypertensive Rats (SHRs) by Tail-Cuff Method

The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.

Protocol:

-

Animal Acclimatization: Acclimate the SHRs to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure variations. This involves placing the rat in the restrainer for short periods.

-

Animal Preparation: Place the conscious rat in a restraining device. To ensure vasodilation of the tail artery for accurate detection of blood flow, warm the tail to 32-34°C using a heating pad or an infrared lamp.

-

Cuff and Sensor Placement: Place an inflatable cuff around the base of the rat's tail. Distal to the cuff, place a sensor to detect the blood pulse.

-

Measurement Cycle:

-

Inflate the cuff to a pressure above the expected systolic blood pressure (typically around 250 mmHg) to occlude the tail artery.

-

Gradually deflate the cuff at a constant rate (e.g., 20 mmHg/s).

-

The pressure at which the pulse reappears, as detected by the sensor, is recorded as the systolic blood pressure.

-

-

Data Collection: Repeat the measurement cycle several times (e.g., 5-10 times) for each rat and calculate the average systolic blood pressure. Discard the first few readings to allow the animal to stabilize.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of VPP to inhibit the activity of ACE in a controlled laboratory setting.

Protocol:

-

Reagent Preparation:

-

ACE Solution: Prepare a solution of ACE from rabbit lung (e.g., 100 mU/mL) in a suitable buffer (e.g., borate buffer, pH 8.3).

-

Substrate Solution: Prepare a solution of the ACE substrate, Hippuryl-His-Leu (HHL), in the same buffer (e.g., 5 mM).

-

VPP Solution: Prepare a series of dilutions of VPP in the buffer to determine the IC50 value.

-

Stopping Reagent: Prepare a solution to stop the enzymatic reaction (e.g., 1 M HCl).

-

Extraction Solvent: Ethyl acetate.

-

-

Assay Procedure:

-

Pre-incubate the ACE solution with different concentrations of the VPP solution (or buffer for control) for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stopping reagent.

-

-

Quantification of Hippuric Acid (HA):

-

The product of the enzymatic reaction, hippuric acid (HA), is extracted from the aqueous solution using ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the HA in a suitable solvent (e.g., water or mobile phase).

-

Quantify the amount of HA produced using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation of ACE Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of VPP.

-

The IC50 value (the concentration of VPP that inhibits 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the VPP concentration.

-

Quantification of VPP in Plasma by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying VPP in biological matrices like plasma.

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of plasma, add a protein precipitating agent such as acetonitrile or methanol, often containing an internal standard (e.g., a stable isotope-labeled version of VPP).

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing VPP and the internal standard.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient is designed to separate VPP from other plasma components.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in the positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify VPP and its internal standard. This involves monitoring a specific precursor ion to product ion transition for each compound.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of known concentrations of VPP standards.

-

Determine the concentration of VPP in the plasma samples by comparing the peak area ratio of VPP to the internal standard against the calibration curve.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of VPP's antihypertensive effect is through the inhibition of the Angiotensin-Converting Enzyme (ACE). However, other pathways may also contribute to its overall cardiovascular benefits.

Renin-Angiotensin System (RAS) and ACE Inhibition

VPP acts as a competitive inhibitor of ACE, which plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure.[9][10][11]

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. Long-term intake of milk peptides attenuates development of hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-dependent lowering of blood pressure by dairy peptides in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 6. Do the lactotripeptides isoleucine-proline-proline and valine-proline-proline reduce systolic blood pressure in European subjects? A meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Pharmacokinetics of lipoyl vildagliptin, a novel dipeptidyl peptidase IV inhibitor after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]

H-Val-Pro-Pro-OH TFA: An In-Depth Technical Guide on its Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Angiotensin-Converting Enzyme (ACE) inhibitory properties of the tripeptide H-Val-Pro-Pro-OH, commonly available as its trifluoroacetate (TFA) salt. This document details its inhibitory potency, outlines a standard experimental protocol for assessing its activity, and visualizes the pertinent biological and experimental pathways.

Core Topic: H-Val-Pro-Pro-OH TFA as an ACE Inhibitor

H-Val-Pro-Pro-OH is a milk-derived tripeptide that has garnered significant interest for its potential antihypertensive properties.[1][2] Its efficacy is primarily attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin System (RAS). The trifluoroacetate (TFA) salt form of this peptide is frequently used in research settings to enhance its solubility and stability.[3]

Quantitative Data Presentation

The inhibitory potential of a compound against a specific enzyme is quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | Angiotensin-Converting Enzyme (ACE) | 9 µM | [1][2][4] |

Experimental Protocols

The determination of the ACE inhibitory activity of this compound can be conducted using various in vitro assay methods. A widely recognized and frequently cited spectrophotometric method is that developed by Cushman and Cheung. This method is based on the quantification of hippuric acid produced from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[1][5]

Spectrophotometric Assay for ACE Inhibition (Cushman and Cheung Method)

1. Principle: This assay measures the activity of ACE by quantifying the amount of hippuric acid (HA) cleaved from the substrate hippuryl-histidyl-leucine (HHL). The inhibitor, this compound, will reduce the rate of this reaction. The concentration of HA is determined by spectrophotometry after extraction.

2. Reagents and Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as the substrate

-

This compound (test inhibitor)

-

Captopril (positive control)

-

Phosphate buffer (pH 8.3) with NaCl

-

1 M HCl (to stop the reaction)

-

Ethyl acetate (for extraction)

-

Deionized water

-

UV-Vis Spectrophotometer

3. Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of ACE in phosphate buffer.

-

Prepare a stock solution of HHL in phosphate buffer.

-

Prepare various concentrations of the test inhibitor (this compound) and the positive control (captopril) in phosphate buffer.

-

-

Enzyme Inhibition Reaction:

-

In a series of test tubes, pre-incubate a defined volume of ACE solution with different concentrations of the inhibitor solution (or buffer for the control) at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate solution to each tube.

-

Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid produced into a known volume of ethyl acetate by vigorous mixing (vortexing).

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

-

Quantification:

-

Carefully transfer a precise volume of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate, for instance, by heating in a water bath.

-

Re-dissolve the dried hippuric acid residue in a known volume of deionized water.

-

Measure the absorbance of the resulting solution at 228 nm using a UV-Vis spectrophotometer.

-

-

Calculation of Inhibition and IC50:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Renin-Angiotensin System (RAS) Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System and the point of intervention for ACE inhibitors like H-Val-Pro-Pro-OH.

Caption: The Renin-Angiotensin System (RAS) and the mechanism of ACE inhibition.

Experimental Workflow for ACE Inhibition Assay

This diagram outlines the key steps in the in vitro experimental workflow to determine the ACE inhibitory activity of a test compound.

Caption: A typical experimental workflow for an in vitro ACE inhibition assay.

References

The Tripeptide H-Val-Pro-Pro-OH TFA: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of the bioactive tripeptide H-Val-Pro-Pro-OH, commonly known as Val-Pro-Pro (VPP). The trifluoroacetic acid (TFA) salt is a common form for this peptide in research and development due to its role in purification. VPP, a peptide derived from milk protein, has garnered significant scientific interest for its potential therapeutic applications, including its well-documented anti-hypertensive effects and its emerging role in modulating inflammatory responses. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular pathways.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of VPP are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. A significant body of research points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as central to its mechanism of action.[1][2][3][4] Some studies also suggest a link between its Angiotensin-Converting Enzyme (ACE) inhibitory activity and its anti-inflammatory effects, particularly in the context of obesity-related inflammation.[5]

Data Presentation: In Vitro and In Vivo Studies

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of VPP.

Table 1: In Vitro Anti-inflammatory Effects of VPP

| Model System | Inflammatory Stimulus | VPP Concentration | Key Inflammatory Marker | Result | Reference |

| 3T3-F442A murine pre-adipocytes | TNF-α (10 ng/mL) | 50 μM | p65 Phosphorylation | Significantly attenuated | [1][2] |

| 3T3-F442A murine pre-adipocytes | TNF-α (10 ng/mL) | 50 μM | Adiponectin release | Prevented TNF-α induced loss | [6] |

| 3T3-L1 adipocytes (overexpressing ACE) | - | Not specified | TNF-α mRNA | Attenuated | [5] |

| RAW264 macrophage and 3T3-ACE adipocyte co-culture | - | Not specified | TNF-α and IL-1β expression | Decreased | [5] |

| Bovine mammary epithelial cells | LPS | 50 and 100 μg/mL | TNF-α, IL-1β, IL-6 expression | Significantly inhibited | [7] |

| Bovine mammary epithelial cells | LPS | 50 and 100 μg/mL | IL-10 expression | Enhanced | [7] |

Table 2: In Vivo Anti-inflammatory Effects of VPP

| Animal Model | Condition | VPP Dosage | Key Inflammatory Marker | Result | Reference |

| C57BL/6J mice | High-fat high-sucrose diet-induced obesity | 0.1% in drinking water for 4 months | Adipose tissue TNF-α and IL-1β expression | Significantly decreased | [5] |

| C57BL/6J mice | High-fat high-sucrose diet-induced obesity | 0.1% in drinking water for 4 months | Adipose tissue macrophage accumulation | Inhibited | [5] |

| Spontaneously Hypertensive Rats (SHR) | Hypertension | Not specified | Mean Arterial Pressure (MAP) | Reduced | [8] |

| Mouse mastitis model | LPS | Not specified | TNF-α, IL-1β, IL-6 expression | Reduced | [7] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the anti-inflammatory properties of VPP.

In Vitro Inhibition of NF-κB Activation in Adipocytes

-

Cell Culture: 3T3-F442A murine pre-adipocytes are cultured and differentiated into mature adipocytes, often induced by insulin.[1][2]

-

Inflammatory Challenge: Differentiated adipocytes are treated with a pro-inflammatory stimulus, typically Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL, for a short duration (e.g., 30 minutes) to induce inflammatory signaling.[1][2]

-

VPP Treatment: Cells are co-incubated with VPP (e.g., at a concentration of 50 μM) during the inflammatory challenge.[1][2]

-

Western Blot Analysis: Following treatment, cells are lysed, and protein extracts are subjected to Western blotting to analyze the phosphorylation status of key signaling proteins.[1][2]

-

Primary Antibodies: Antibodies specific to the phosphorylated and total forms of the p65 subunit of NF-κB, as well as IκBα, are used.

-

Loading Control: An antibody against a housekeeping protein, such as α-tubulin, is used to ensure equal protein loading.

-

-

Data Analysis: The band intensities are quantified, and the ratio of phosphorylated p65 to total p65 is calculated to determine the effect of VPP on NF-κB activation.

In Vivo Assessment of Adipose Tissue Inflammation

-

Animal Model: C57BL/6J mice are often used and fed a high-fat, high-sucrose diet to induce obesity and chronic low-grade inflammation.[5]

-

VPP Administration: VPP is administered to the mice, for example, at a concentration of 0.1% in their drinking water over a period of several months.[5]

-

Tissue Collection: At the end of the study period, adipose tissue is collected from the mice.

-

Gene Expression Analysis:

-

RNA Extraction: Total RNA is extracted from the adipose tissue.

-

Reverse Transcription and Quantitative PCR (RT-qPCR): The expression levels of pro-inflammatory cytokine genes, such as Tnf-α and Il-1β, are quantified using RT-qPCR.

-

-

Immunohistochemistry: Adipose tissue sections are stained with antibodies against macrophage markers (e.g., F4/80) to assess macrophage infiltration.

-

Data Analysis: Gene expression data is normalized to a reference gene, and the number of macrophages is quantified per unit area of adipose tissue.

Mandatory Visualizations

Signaling Pathways

Caption: VPP inhibits the NF-κB pathway by attenuating p65 phosphorylation.

Caption: VPP may exert anti-inflammatory effects by modulating the MAPK/JNK pathway.

Experimental Workflow

Caption: A typical in vitro workflow for assessing VPP's anti-inflammatory effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Milk-derived peptide Val-Pro-Pro (VPP) inhibits obesity-induced adipose inflammation via an angiotensin-converting enzyme (ACE) dependent cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells | PLOS One [journals.plos.org]

- 7. Protective mechanism of milk-derived bioactive peptides VPP and IPP against lipopolysaccharide-induced inflammation in bovine mammary epithelial cells and a mouse mastitis model | Animal Nutriomics | Cambridge Core [cambridge.org]

- 8. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tripeptide H-Val-Pro-Pro-OH TFA: A Potential Therapeutic Agent for Insulin Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

H-Val-Pro-Pro-OH, a naturally occurring tripeptide derived from milk protein, has emerged as a promising candidate for mitigating insulin resistance, a key pathological feature of type 2 diabetes and metabolic syndrome. This document provides a comprehensive technical overview of the effects of H-Val-Pro-Pro-OH, often available as its trifluoroacetic acid (TFA) salt, on the molecular pathways governing insulin sensitivity. We will delve into the quantitative effects on key signaling proteins, detail the experimental protocols used to elucidate these effects, and visualize the involved pathways.

The trifluoroacetic acid (TFA) salt form of H-Val-Pro-Pro-OH is a common preparation for synthetic peptides, ensuring stability and solubility for research purposes. The biological activity is attributed to the Val-Pro-Pro (VPP) peptide itself. VPP is known for its anti-hypertensive properties, primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE).[1] Recent research, however, has expanded its portfolio of bioactive properties to include potent anti-inflammatory and insulin-sensitizing effects.[2][3]

This guide will synthesize the current understanding of VPP's impact on insulin resistance, with a focus on its mechanisms of action at the cellular level.

Quantitative Effects of H-Val-Pro-Pro-OH on Key Markers of Insulin Sensitivity

The following tables summarize the quantitative data from in vitro studies investigating the effects of H-Val-Pro-Pro-OH (VPP) on adipocytes, a critical cell type in the regulation of systemic insulin sensitivity. The primary model discussed is the 3T3-F442A murine preadipocyte cell line, a well-established system for studying adipogenesis and insulin action.[2][4]

Table 1: Effect of VPP on Adipocyte Differentiation and Function

| Parameter | Cell Line | VPP Concentration | Treatment Duration | Observed Effect | Reference |

| Lipid Accumulation | 3T3-F442A | 50 µM | 72 hours | Significant increase in intracellular lipid content, indicative of adipogenic differentiation.[2][5] | [2][5] |

| Adiponectin Secretion | 3T3-F442A | 50 µM | 72 hours | Significant increase in the secretion of adiponectin, an insulin-sensitizing adipokine.[3] | [3] |

Table 2: VPP's Impact on Insulin Signaling Pathway Components

| Parameter | Cell Line | Condition | VPP Concentration | Observed Effect | Reference |

| p-Akt/Total Akt Ratio | 3T3-F442A | Insulin Stimulation | Not specified | VPP enhances insulin-stimulated Akt phosphorylation.[2] | [2] |

| GLUT4 Expression | 3T3-F442A | Differentiated Adipocytes | 50 µM | Significant enhancement of GLUT4 protein expression.[2] | [2] |

Table 3: VPP's Efficacy in an In Vitro Model of Insulin Resistance

| Parameter | Cell Line | Condition | VPP Concentration | Observed Effect | Reference |

| Glucose Uptake | 3T3-F442A | TNF-α Induced Insulin Resistance | 50 µM | Restored glucose uptake in insulin-resistant adipocytes.[2] | [2] |

| NF-κB Activation (p65 phosphorylation) | 3T3-F442A | TNF-α Stimulation | 50 µM | Inhibition of TNF-α-induced phosphorylation of the NF-κB p65 subunit.[2] | [2] |

Table 4: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of VPP

| Parameter | Assay Condition | VPP Concentration | Observed Effect | Reference |

| IC50 | In vitro ACE inhibition assay | 9 µM | VPP inhibits ACE with an IC50 of 9 µM.[1] | [1] |

Core Signaling Pathways Modulated by H-Val-Pro-Pro-OH

H-Val-Pro-Pro-OH exerts its insulin-sensitizing effects through the modulation of two critical signaling pathways: the insulin signaling cascade and the pro-inflammatory NF-κB pathway.

Enhancement of the Insulin Signaling Pathway

VPP has been shown to potentiate the canonical insulin signaling pathway in adipocytes. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the translocation of GLUT4-containing vesicles to the plasma membrane and subsequent glucose uptake. VPP enhances a key step in this process: the phosphorylation of Akt (also known as Protein Kinase B).[2] This amplification of the insulin signal leads to increased GLUT4 expression and ultimately, greater glucose uptake.[2]

Caption: VPP enhances insulin signaling by promoting Akt phosphorylation.

Inhibition of the NF-κB Inflammatory Pathway

Chronic low-grade inflammation is a key contributor to the development of insulin resistance. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), can impair insulin signaling. TNF-α activates the NF-κB pathway, leading to the transcription of inflammatory genes. VPP has been demonstrated to counteract this effect by inhibiting the activation of NF-κB.[2] Specifically, VPP prevents the phosphorylation of the p65 subunit of NF-κB, a critical step for its nuclear translocation and transcriptional activity.[2] By dampening this inflammatory pathway, VPP helps to preserve insulin sensitivity.

References

- 1. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of H-Val-Pro-Pro-OH TFA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the chemical synthesis and purification of the tripeptide H-Val-Pro-Pro-OH, obtained as its trifluoroacetate (TFA) salt. The protocols are based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, followed by cleavage from the resin and purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

H-Val-Pro-Pro-OH is a tripeptide with the sequence Valine-Proline-Proline. It is known as a milk-derived proline-rich peptide and has been identified as an inhibitor of the Angiotensin I converting enzyme (ACE), with an IC50 of 9 μM[1][2]. Its potential antihypertensive and anti-inflammatory properties make it a subject of interest in pharmaceutical research[1]. The TFA salt form of the peptide enhances its solubility and stability, which is beneficial for research applications[3][4].

The synthesis of this peptide is typically achieved through Fmoc-based SPPS, a robust method for the stepwise addition of amino acids to a growing peptide chain on a solid support[5][6][7]. Following assembly of the peptide sequence, the peptide is cleaved from the resin support using a strong acid, typically trifluoroacetic acid (TFA)[8][9]. The resulting crude peptide is then purified to a high degree of homogeneity using preparative RP-HPLC[10][11][12].

Synthesis and Purification Workflow

The overall process for obtaining pure H-Val-Pro-Pro-OH TFA can be broken down into three main stages: Solid-Phase Peptide Synthesis (SPPS), Cleavage and Deprotection, and HPLC Purification.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of H-Val-Pro-Pro-OH

This protocol outlines the manual synthesis of the target tripeptide using Fmoc chemistry on a Rink Amide resin. The Rink Amide resin is chosen to yield a C-terminal amide, which can be subsequently hydrolyzed to the carboxylic acid if needed, or a different resin like a pre-loaded Wang or 2-chlorotrityl chloride resin can be used for direct synthesis of the C-terminal acid[13][14].

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| Rink Amide MBHA Resin | Synthesis Grade | Solid support for peptide synthesis |

| Fmoc-Pro-OH | Synthesis Grade | Protected Proline amino acid |

| Fmoc-Val-OH | Synthesis Grade | Protected Valine amino acid |

| N,N-Dimethylformamide (DMF) | HPLC Grade | Solvent for washing and reactions |

| Dichloromethane (DCM) | HPLC Grade | Solvent for resin swelling and washing |

| Piperidine | Reagent Grade | Fmoc deprotection agent |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Reagent Grade | Coupling reagent[7] |

| HOBt (Hydroxybenzotriazole) | Reagent Grade | Coupling additive[7] |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Base for coupling reaction |

Experimental Procedure

-

Resin Swelling:

-

Place the Rink Amide resin in a solid-phase synthesis vessel.

-

Add Dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DCM and wash the resin three times with N,N-Dimethylformamide (DMF).

-

-

First Amino Acid Coupling (Fmoc-Pro-OH):

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group[6].

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Coupling: In a separate vial, dissolve Fmoc-Pro-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Second Amino Acid Coupling (Fmoc-Pro-OH):

-

Repeat the Fmoc deprotection and coupling steps as described above using Fmoc-Pro-OH.

-

-

Third Amino Acid Coupling (Fmoc-Val-OH):

-

Repeat the Fmoc deprotection and coupling steps as described above using Fmoc-Val-OH.

-

-

Final Fmoc Deprotection:

-

After the final coupling, perform an Fmoc deprotection step as described previously to remove the N-terminal Fmoc group from Valine.

-

Wash the resin thoroughly with DMF and DCM.

-

Dry the peptide-resin under vacuum.

-

Protocol 2: Cleavage and Precipitation

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups using a TFA-based cleavage cocktail.

WARNING: TFA is a highly corrosive and dangerous liquid. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves[8].

Cleavage Cocktail Composition

| Reagent | Percentage (v/v) | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Cleavage from resin and deprotection |

| Triisopropylsilane (TIS) | 2.5% | Cation scavenger |

| Water | 2.5% | Cation scavenger |

Experimental Procedure

-

Cleavage from Resin:

-

Place the dried peptide-resin in a round-bottom flask.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours[8].

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide[9].

-

Add the collected filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate)[6][10].

-

A white precipitate of the crude peptide should form.

-

Keep the mixture at 4°C for at least 30 minutes to maximize precipitation[9].

-

-

Isolation and Washing:

-

Centrifuge the mixture at approximately 3300 rpm for 5-10 minutes to pellet the peptide[10].

-

Carefully decant the diethyl ether supernatant.

-

Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation and decanting process. This washing step should be repeated at least 3-4 times to remove residual TFA and scavengers[10].

-

After the final wash, dry the crude peptide pellet under a stream of nitrogen and then under vacuum to obtain a white powder.

-

Protocol 3: Purification and Analysis

This protocol details the purification of the crude peptide by preparative RP-HPLC and subsequent analysis to confirm purity and identity.

HPLC System and Parameters

| Parameter | Specification |

| System | Preparative HPLC with UV detector |

| Column | C18 stationary phase (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water[10][11] |

| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile[10][11] |

| Flow Rate | 15-20 mL/min (for preparative scale) |

| Detection | 220 nm |

| Gradient | See table below |

Example HPLC Gradient for Purification

A shallow gradient is often effective for separating closely related impurities[10]. The following is a typical gradient that can be optimized.

| Time (minutes) | % Mobile Phase B |

| 0 | 5 |

| 5 | 5 |

| 35 | 45 |

| 40 | 95 |

| 45 | 95 |

| 50 | 5 |

Purification and Analysis Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. H-Pro-Pro-OH peptide [novoprolabs.com]

- 4. biorbyt.com [biorbyt.com]

- 5. cem.de [cem.de]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for H-Val-Pro-Pro-OH TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Val-Pro-Pro-OH, also known as Val-Pro-Pro (VPP), is a bioactive tripeptide derived from milk proteins.[1] It is widely recognized for its role as an Angiotensin I-Converting Enzyme (ACE) inhibitor, possessing antihypertensive properties.[2][3] Beyond its effects on blood pressure, VPP exhibits anti-inflammatory and insulin-mimetic actions, making it a compound of significant interest in metabolic disease research.[1][4]

Synthetic peptides like H-Val-Pro-Pro-OH are typically purified using High-Performance Liquid Chromatography (HPLC) and are often supplied as trifluoroacetate (TFA) salts.[5][6] While the TFA counter-ion aids in peptide stability and solubility, residual TFA can interfere with biological assays.[7] It has been shown to inhibit cellular proliferation or cause other abnormal responses in sensitive cell-based experiments.[7][8] Therefore, proper dissolution and, when necessary, removal of the TFA salt are critical for obtaining accurate and reproducible experimental results.

These application notes provide detailed protocols for the dissolution of H-Val-Pro-Pro-OH TFA for use in cell culture, including a method for TFA counter-ion exchange for sensitive applications.

Physicochemical Properties and Solubility Data

H-Val-Pro-Pro-OH is a relatively small and hydrophilic peptide. Its solubility is influenced by the presence of the TFA salt, which generally enhances solubility in aqueous solutions.[5]

| Property | Data |

| Sequence | Val-Pro-Pro |

| Molecular Formula | C₁₅H₂₅N₃O₄ |

| Molecular Weight | 311.38 g/mol (Free Base) |

| Appearance | White to Off-White Lyophilized Powder |

| Biological Activity | ACE Inhibitor (IC₅₀ = 9 µM)[2][3] |

| Solvent | Recommendation for Stock Solution (e.g., 1-10 mM) | Remarks |

| Sterile Deionized Water | Highly Recommended | The primary choice for initial dissolution. |

| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Recommended | Suitable for many applications. Ensure the final concentration in media does not cause significant pH or salt concentration changes. |

| Cell Culture Medium (e.g., DMEM, RPMI) | Use for Working Dilutions Only | Dissolving directly into media is not recommended for high-concentration stocks due to potential interactions with media components. Prepare final working concentrations from a stock solution. |

| Dimethyl Sulfoxide (DMSO) | Not Recommended/Use with Caution | While effective for very hydrophobic peptides, it is likely unnecessary for H-Val-Pro-Pro-OH. If used, the final concentration in cell culture should be <0.5% to avoid cytotoxicity.[9] |

Experimental Protocols

Protocol 1: Direct Dissolution for General Use

This protocol is suitable for applications where low levels of TFA are not expected to interfere with the experimental outcome, such as initial screening assays.

Materials:

-

This compound (lyophilized powder)

-

Sterile, nuclease-free deionized water or PBS

-

Sterile polypropylene tubes

-

Vortex mixer

Procedure:

-

Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

-

Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Reconstitution: Aseptically add the required volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolve: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent foaming.[10]

-

Sterilization (Optional): If the solvent was not sterile, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Protocol 2: TFA Removal via HCl Exchange for Sensitive Cell-Based Assays

For sensitive applications such as cell viability, proliferation, or signaling pathway studies, removing the TFA counter-ion is highly recommended.[7][11] This protocol replaces TFA with the more biologically compatible chloride (HCl) salt.[6][8]

Materials:

-

This compound

-

Sterile 100 mM Hydrochloric Acid (HCl) solution

-

Sterile deionized water

-

Lyophilizer (Freeze-dryer)

Procedure:

-

Initial Dissolution: Dissolve the peptide in sterile deionized water at a concentration of approximately 1 mg/mL.[8]

-

Add HCl: Add 100 mM HCl to the peptide solution to reach a final HCl concentration of 10 mM. This concentration has been shown to be effective for counter-ion exchange without causing peptide degradation.[6][8]

-

Incubate: Let the solution stand at room temperature for at least one minute.[8]

-

Freeze: Rapidly freeze the solution, preferably in liquid nitrogen or on dry ice, to ensure a fine crystalline structure.

-

Lyophilize: Lyophilize the frozen solution overnight until all liquid is removed, yielding the peptide hydrochloride salt.[8]

-

Repeat (Recommended): For complete TFA removal, repeat the process by re-dissolving the lyophilized powder in a 10 mM HCl solution, freezing, and lyophilizing again. This should be repeated at least two times.[8][12]

-

Final Reconstitution: After the final lyophilization, the resulting H-Val-Pro-Pro-OH HCl can be reconstituted using the method described in Protocol 1 for use in cell culture.

Protocol 3: Preparation of Working Solutions

Procedure:

-

Thaw a single-use aliquot of the peptide stock solution (either TFA or HCl salt) on ice.

-

Determine the final concentration needed for your experiment. VPP has been used effectively in cell culture at concentrations ranging from 50 µM to 1 mM.[1][13]

-

Serially dilute the stock solution into sterile cell culture medium to achieve the final desired working concentration immediately before adding it to the cells.

-

Gently mix the medium containing the peptide before applying it to the cell culture plates.

Experimental Workflow and Signaling

H-Val-Pro-Pro (VPP) has been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, in monocytic cells, VPP can attenuate the JNK (c-Jun N-terminal kinase) pathway.[13] In other models, it prevents the TNF-α-mediated degradation of IκBα, thereby inhibiting the activation of the pro-inflammatory NF-κB pathway.[4]

References

- 1. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. H-Pro-Pro-OH peptide [novoprolabs.com]

- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. lifetein.com [lifetein.com]

- 9. lifetein.com [lifetein.com]

- 10. m.youtube.com [m.youtube.com]

- 11. biocat.com [biocat.com]

- 12. peptide.com [peptide.com]

- 13. Casein-derived tripeptide, Val-Pro-Pro (VPP), modulates monocyte adhesion to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Val-Pro-Pro (VPP)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and detailed protocols for the in vivo administration of the bioactive tripeptide Val-Pro-Pro (VPP) in animal studies. The information is curated from peer-reviewed scientific literature to guide researchers in designing and executing their experiments for investigating the antihypertensive and anti-inflammatory properties of VPP.

Data Presentation: Recommended VPP Dosages

The following table summarizes the recommended dosages of VPP for various in vivo animal models and observed biological effects. This allows for easy comparison of dosing strategies across different research applications.

| Animal Model | Application | Dosage | Route of Administration | Duration | Key Findings |

| Spontaneously Hypertensive Rats (SHR) | Antihypertensive (Acute) | 10 mg/kg body weight | Oral Gavage | Single dose | Significant decrease in systolic blood pressure.[1] |

| Spontaneously Hypertensive Rats (SHR) | Antihypertensive (Chronic) | ~2.5 - 3.5 mg/kg body weight/day | In drinking fluid | 12 weeks | Attenuated the development of hypertension. |

| Spontaneously Hypertensive Rats (SHR) | Gene Expression Analysis | Not specified in mg/kg | Oral Administration | 5 days | Altered gene expression related to vascular function and inflammation.[1][2] |

| Diet-Induced Obese C57BL/6J Mice | Anti-inflammatory | 0.1% in drinking water | In drinking water | 4 months | Improved insulin sensitivity and decreased expression of TNF-α and IL-1β in adipose tissue. |

Experimental Protocols

Detailed methodologies for the preparation and administration of VPP are crucial for reproducible experimental outcomes. Below are protocols for oral gavage and administration in drinking water.

Protocol 1: Oral Gavage Administration of VPP

This protocol is suitable for studies requiring precise, bolus dosing of VPP.

Materials:

-

Val-Pro-Pro (VPP) peptide

-

Vehicle (e.g., sterile water, 0.9% saline)

-

Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

-

Syringes

-

Balance and weighing materials

-

Vortex mixer or sonicator

Procedure:

-

Animal Handling and Preparation:

-

All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Weigh each animal to accurately calculate the required dose volume.

-

Gently restrain the animal to minimize stress and ensure safe administration.

-

-

VPP Solution Preparation:

-

Calculate the total amount of VPP required based on the number of animals and the desired dosage (e.g., 10 mg/kg).

-

Weigh the VPP powder accurately.

-

Dissolve the VPP in the chosen vehicle. If solubility is an issue, gentle warming, vortexing, or sonication may be applied. Ensure the VPP is completely dissolved before administration.

-

The final concentration of the solution should be calculated to deliver the desired dose in a volume appropriate for the animal (e.g., 5-10 ml/kg for mice).

-

-

Oral Gavage Procedure:

-

Attach the gavage needle to the syringe filled with the VPP solution.

-

Gently insert the gavage needle into the esophagus. The animal should swallow the needle. Do not force the needle.

-

Once the needle is correctly positioned in the esophagus, slowly administer the VPP solution.

-

Carefully withdraw the gavage needle.

-

Monitor the animal for a short period after administration to ensure there are no adverse reactions.

-

Protocol 2: Administration of VPP in Drinking Water

This protocol is suitable for long-term studies where continuous administration is desired.

Materials:

-

Val-Pro-Pro (VPP) peptide

-

Purified water (e.g., reverse osmosis or distilled water)

-

Water bottles

-

Balance and weighing materials

Procedure:

-

VPP Solution Preparation:

-

Calculate the amount of VPP needed to achieve the desired concentration in the drinking water (e.g., 0.1%). For example, to prepare 100 mL of a 0.1% solution, dissolve 100 mg of VPP in 100 mL of purified water.

-

Ensure the VPP is fully dissolved.

-

-

Administration:

-

Fill the animal water bottles with the prepared VPP solution.

-

Provide the VPP-containing water ad libitum.

-

Measure water consumption regularly to estimate the daily dose of VPP ingested by the animals.

-

Prepare fresh VPP solution regularly (e.g., every 2-3 days) to ensure its stability and prevent microbial growth.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by VPP and a general experimental workflow for in vivo studies.

VPP Signaling Pathway

Caption: VPP's mechanism of action.

General Experimental Workflow for In Vivo VPP Studies

Caption: Workflow for in vivo VPP studies.

References

Application Note: Quantification of Val-Pro-Pro (VPP) Peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Val-Pro-Pro (VPP) is a tripeptide with recognized bioactive properties, including angiotensin-converting enzyme (ACE) inhibition, which is relevant for cardiovascular health research and the development of functional foods and pharmaceuticals. Accurate and precise quantification of VPP in various matrices, such as fermented dairy products and biological samples, is crucial for quality control, efficacy studies, and pharmacokinetic analysis. This application note provides a detailed protocol for the quantification of VPP using a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC to separate VPP from other components in the sample matrix. The separation is achieved on a C18 stationary phase based on the hydrophobicity of the peptide. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), allows for the efficient separation and elution of VPP. The peptide is then detected and quantified by its absorbance at a low UV wavelength (typically 206-214 nm), where the peptide bond absorbs light.

Experimental Protocols

Sample Preparation (from Fermented Milk)

A critical step for accurate quantification is the effective removal of interfering substances like proteins and fats from the sample matrix.

Materials:

-

Fermented milk sample

-

Trichloroacetic acid (TCA) solution, 24% (w/v)

-

Syringe filters, 0.45 µm PVDF

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Ultrapure water

Protocol:

-

Protein Precipitation:

-

To 1 mL of the fermented milk sample, add 1 mL of 24% TCA solution.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of ultrapure water containing 0.1% TFA to remove hydrophilic impurities.

-

Elution: Elute the VPP peptide with 2 mL of 50% acetonitrile in water containing 0.1% TFA.

-

Collect the eluate and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

-

Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.

-

HPLC Instrumentation and Conditions

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

C18 analytical column (e.g., Phenomenex Luna C18, 5 µm, 4.6 x 250 mm).[1]

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase A | 0.1% TFA in Ultrapure Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient Program | 3% to 50% B over 22 minutes (linear) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45°C |

| Detection Wavelength | 206 nm |

| Injection Volume | 20 µL |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 97 | 3 |

| 1.0 | 97 | 3 |

| 23.0 | 50 | 50 |

| 25.0 | 97 | 3 |

| 30.0 | 97 | 3 |

Preparation of Standard Solutions and Calibration Curve

-

Stock Standard Solution: Prepare a 1 mg/mL stock solution of VPP standard in the initial mobile phase.

-